REACTION_CXSMILES
|
Br[C:2]1C=C(Br)C=C(Br)C=1OS(C1C(C)=CC=CC=1)(=O)=O.[C:21]1(C)[C:22]([S:27]([Cl:30])(=[O:29])=[O:28])=[CH:23][CH:24]=[CH:25][CH:26]=1>>[C:25]1([CH3:2])[CH:26]=[CH:21][C:22]([S:27]([Cl:30])(=[O:28])=[O:29])=[CH:23][CH:24]=1
|
Name
|
o-toluenesulfonic acid-2,4,6-tribromophenyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)Br)Br)OS(=O)(=O)C=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |